molecular formula C9H8F2O B1410917 2',5'-Difluoro-3'-methylacetophenone CAS No. 1803833-34-2

2',5'-Difluoro-3'-methylacetophenone

Cat. No.: B1410917
CAS No.: 1803833-34-2
M. Wt: 170.16 g/mol
InChI Key: WUBUPQZYXVNMCM-UHFFFAOYSA-N
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Description

2',5'-Difluoro-3'-methylacetophenone is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O (molecular weight: 170.16 g/mol). Fluorine substituents and methyl groups at specific positions on the acetophenone backbone influence electronic, steric, and biological behaviors .

Properties

IUPAC Name

1-(2,5-difluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUPQZYXVNMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-3’-methylacetophenone typically involves the introduction of fluorine atoms and a methyl group onto the acetophenone structure. One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and low temperatures to control the reactivity of the fluorinated intermediates .

Industrial Production Methods

Industrial production of 2’,5’-Difluoro-3’-methylacetophenone may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and purity while reducing the reaction time and waste generation .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-3’-methylacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5’-Difluoro-3’-methylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-3’-methylacetophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2',5'-Difluoro-3'-methylacetophenone Not explicitly listed C₉H₈F₂O 170.16 Inferred: 50–60 2',5'-F; 3'-CH₃
2',6'-Difluoro-3'-methylacetophenone 261763-31-9 C₉H₈F₂O 170.16 Not reported 2',6'-F; 3'-CH₃
3',5'-Difluoroacetophenone 123577-99-1 C₈H₆F₂O 156.13 Not reported 3',5'-F
5'-Fluoro-2'-hydroxyacetophenone Not provided C₈H₇FO₂ 154.04 46–48 5'-F; 2'-OH
2'-Hydroxy-6'-methoxyacetophenone Not provided C₉H₁₀O₃ 166.06 56–57 6'-OCH₃; 2'-OH

Key Observations :

  • Fluorine Position : Fluorine at ortho (2') and para (5') positions (as in 2',5'-difluoro derivatives) creates distinct electronic effects compared to meta (3',5') or adjacent (2',6') fluorine placements. This influences dipole moments and reactivity .
  • Methyl vs.
Fluorescence and Bioreporter Activity ():
  • Fluoroacetophenone Isomers: Showed 43–58% fluorescence signal (relative to acetophenone), attributed to electron-withdrawing fluorine enhancing π-system conjugation.
  • Hydroxyacetophenones: Weak signals (21–24%), likely due to hydrogen bonding disrupting electronic transitions.
  • Methyl Substituents: 2'-Methylacetophenone exhibited negligible fluorescence, suggesting steric hindrance or reduced electron delocalization .

Implications for 2',5'-Difluoro-3'-methylacetophenone:

  • The 3'-methyl group may sterically hinder interactions with bioreporter proteins, but dual fluorine substituents could enhance fluorescence compared to mono-fluorinated analogs.

Biological Activity

2',5'-Difluoro-3'-methylacetophenone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8F2O
  • Molecular Weight : 196.17 g/mol
  • CAS Number : 1803833-34-2

The compound consists of a phenyl ring substituted with two fluorine atoms at the 2' and 5' positions and a methyl group at the 3' position. These substitutions significantly influence its chemical reactivity and biological activity.

The mechanism of action for 2',5'-Difluoro-3'-methylacetophenone involves several interactions facilitated by its functional groups:

  • Carbonyl Group : Engages in hydrogen bonding and dipole-dipole interactions.
  • Fluorine Atoms : Enhance lipophilicity and metabolic stability, which can influence binding affinity towards biological targets.

These characteristics suggest that the compound may act as an electrophile, potentially modulating enzyme activity or interacting with various molecular targets, leading to antimicrobial or anti-inflammatory effects.

Biological Activities

Research indicates that 2',5'-Difluoro-3'-methylacetophenone exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains. The presence of fluorine enhances the compound's ability to penetrate biological membranes, increasing its effectiveness.
  • Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in cancer therapeutics.

Comparative Analysis with Related Compounds

Compound NameKey Differences
2',5'-DifluoroacetophenoneLacks the methyl group at the 3' position
3'-MethylacetophenoneLacks fluorine atoms at the 2' and 5' positions
2',5'-Dichloro-3'-methylacetophenoneChlorine atoms replace the fluorine atoms

The unique substitution pattern of 2',5'-Difluoro-3'-methylacetophenone alters its chemical reactivity and biological activity compared to these analogs, making it particularly valuable in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

  • A study on fluorinated acetophenones highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that modifications like those in 2',5'-Difluoro-3'-methylacetophenone could enhance efficacy.
  • Research on related chalcone derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that similar structures may also exhibit anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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